

Application Notes and Protocols for Electrophysiology Studies with JNJ-42153605

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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222

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Introduction

JNJ-42153605 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), with a reported EC₅₀ of 17 nM in Chinese Hamster Ovary (CHO) cells that express the human receptor.[1] As a PAM, **JNJ-42153605** enhances the receptor's response to the endogenous ligand, glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release and synaptic plasticity, making it a target for therapeutic intervention in psychiatric and neurological disorders.[2]

Electrophysiology studies are essential for characterizing the functional effects of **JNJ-42153605** on neuronal activity and for assessing its potential off-target effects, such as on cardiac ion channels. These application notes provide detailed protocols for investigating the modulatory effects of **JNJ-42153605** on mGluR2-mediated ion channel activity and for evaluating its cardiac safety profile through a hERG assay.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the described electrophysiology experiments.

Table 1: Modulatory Effect of **JNJ-42153605** on mGluR2-Mediated Potassium Currents

Agonist Concentration (Glutamate)	JNJ-42153605 Concentration	Peak K+ Current Amplitude (pA)	% Potentiation
1 μ M (EC10)	Vehicle	150 \pm 12	-
1 μ M (EC10)	10 nM	225 \pm 18	50%
1 μ M (EC10)	100 nM	450 \pm 35	200%
1 μ M (EC10)	1 μ M	675 \pm 50	350%
1 μ M (EC10)	10 μ M	712 \pm 55	375%

Table 2: hERG Channel Inhibition by JNJ-42153605

JNJ-42153605 Concentration	Peak hERG Current (nA)	% Inhibition
Vehicle (0.1% DMSO)	2.5 \pm 0.2	-
100 nM	2.4 \pm 0.2	4%
1 μ M	2.3 \pm 0.3	8%
10 μ M	2.1 \pm 0.2	16%
30 μ M	1.8 \pm 0.2	28%
Positive Control (Dofetilide, 100 nM)	0.5 \pm 0.1	80%

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Assay for mGluR2 Modulation in Neurons

This protocol details the investigation of JNJ-42153605's effect on mGluR2-mediated modulation of voltage-gated potassium (Kv) channels in cultured neurons.

1. Cell Preparation:

- Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line on glass coverslips.

- Use neurons 7-14 days in vitro for optimal receptor expression and health.

2. Solutions:

- Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.
- Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

3. Electrophysiological Recording:

- Transfer a coverslip with neurons to a recording chamber continuously perfused with aCSF.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.
- Establish a whole-cell patch-clamp configuration on a healthy neuron.
- In voltage-clamp mode, hold the cell at -70 mV.
- To isolate high-threshold K_v currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).
- Record baseline currents in response to the voltage steps in the presence of an EC10 concentration of glutamate.
- Apply **JNJ-42153605** at various concentrations (e.g., 10 nM to 10 μM) along with the EC10 concentration of glutamate and record the potentiated currents.

4. Data Analysis:

- Measure the peak outward current amplitude at each voltage step.
- Calculate the percentage potentiation of the current by **JNJ-42153605** compared to the baseline current with glutamate alone.

- Construct a concentration-response curve to determine the EC50 of **JNJ-42153605**'s modulatory effect.

Protocol 2: Automated Patch-Clamp Assay for hERG Channel Activity

This protocol is for assessing the potential inhibitory effect of **JNJ-42153605** on the hERG potassium channel, a critical cardiac safety assay.

1. Cell Preparation:

- Use a cell line stably expressing the hERG1a isoform of the potassium channel (e.g., CHO or HEK293 cells).
- Culture and prepare the cells according to the automated patch-clamp system's instructions.

2. Solutions:

- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Automated Patch-Clamp Procedure:

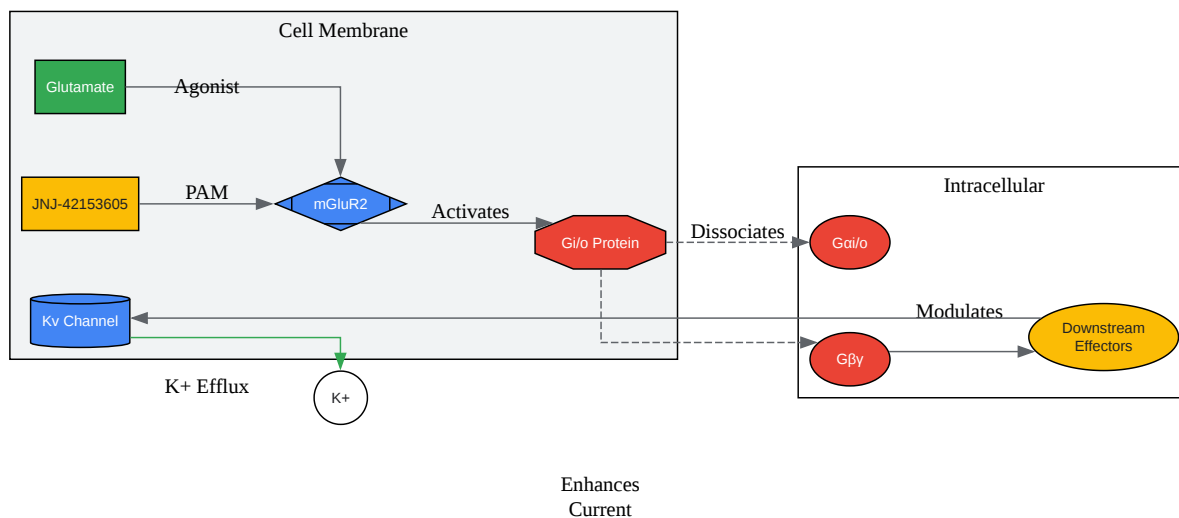
- Load the cell suspension, solutions, and **JNJ-42153605** compound plate into the automated patch-clamp system.
- The system will automatically establish whole-cell recordings.
- Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.
- Record baseline hERG currents.

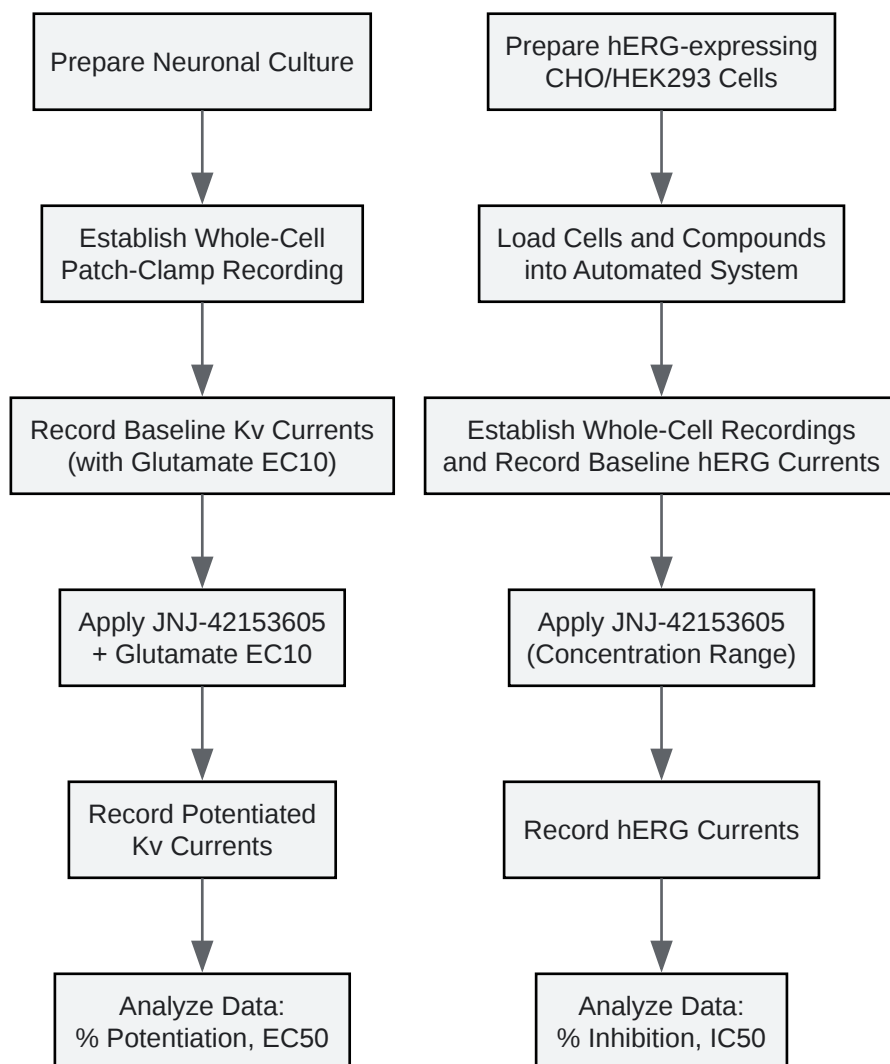
- Apply **JNJ-42153605** at a range of concentrations (e.g., 0.1 to 30 μ M) and record the resulting currents.
- Include a known hERG inhibitor (e.g., dofetilide) as a positive control.

4. Data Analysis:

- Measure the peak amplitude of the hERG tail current.
- Calculate the percentage inhibition of the hERG current at each concentration of **JNJ-42153605** relative to the vehicle control.
- Generate a concentration-response curve and calculate the IC₅₀ value.

Visualizations





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